molecular formula C22H22N2O6 B3977363 1-[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid

1-[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B3977363
M. Wt: 410.4 g/mol
InChI Key: VKWBFVCJTYULKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzamido group, a benzodioxol ring, and a pyrrolidine carboxylic acid moiety, making it a unique structure for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, including the formation of the benzamido and benzodioxol groups, followed by their coupling with the pyrrolidine carboxylic acid. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the benzodioxol ring or the pyrrolidine moiety.

    Reduction: This reaction can reduce the benzamido group to an amine.

    Substitution: This reaction can replace functional groups on the benzodioxol ring or the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c25-20(15-5-2-1-3-6-15)23-16(21(26)24-10-4-7-17(24)22(27)28)11-14-8-9-18-19(12-14)30-13-29-18/h1-3,5-6,8-9,12,16-17H,4,7,10-11,13H2,(H,23,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWBFVCJTYULKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 2
1-[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 3
1-[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 4
1-[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.